Product packaging for 1-(3-Methylphenyl)tetrazole(Cat. No.:)

1-(3-Methylphenyl)tetrazole

Cat. No.: B8618716
M. Wt: 160.18 g/mol
InChI Key: YNRHXRGSDWKRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)tetrazole is a heterocyclic compound with the molecular formula C8H8N4 and an average molecular mass of 160.18 g/mol . Tetrazole derivatives are a significant class of compounds in medicinal and materials chemistry due to their polynitrogen, electron-rich planar structure . A key application of the tetrazole ring in pharmaceutical research is its use as a non-classical bioisostere for carboxylic acid groups, which can improve a molecule's metabolic stability, bioavailability, and binding affinity . Researchers value this scaffold for its diverse pharmacological potential, as tetrazole derivatives have been investigated for antibacterial, anti-inflammatory, anticancer, and anticonvulsant activities . The compound serves as a versatile building block for synthesizing more complex molecules for biological evaluation and material science applications . For instance, tetrazole-embedded molecular hybrids have been designed and synthesized as innovative growth inhibitors for pathogens like Entamoeba histolytica , demonstrating the scaffold's relevance in developing new anti-protozoal agents . This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B8618716 1-(3-Methylphenyl)tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1-(3-methylphenyl)tetrazole

InChI

InChI=1S/C8H8N4/c1-7-3-2-4-8(5-7)12-6-9-10-11-12/h2-6H,1H3

InChI Key

YNRHXRGSDWKRDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 1 3 Methylphenyl Tetrazole

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-(3-Methylphenyl)tetrazole, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. The spectrum shows a singlet for the methyl group (–CH₃) protons, multiplets for the protons on the phenyl ring, and a characteristic singlet for the proton on the tetrazole ring. rsc.org

The chemical shifts (δ) are measured in parts per million (ppm). A representative analysis shows a singlet at approximately 2.34 ppm, which is attributed to the three protons of the methyl group. rsc.org The aromatic region of the spectrum displays a complex pattern, with multiplets appearing between 6.87 and 7.25 ppm, corresponding to the four protons on the substituted phenyl ring. rsc.org A distinct singlet is also observed further downfield at around 8.27 ppm, which is characteristic of the single proton attached to the tetrazole ring. rsc.org

Proton Type Chemical Shift (δ) in ppm Multiplicity Number of Protons
Methyl (–CH₃)2.34Singlet (s)3H
Aromatic (–C₆H₄–)6.87-6.91Multiplet (m)3H
Aromatic (–C₆H₄–)7.18-7.25Multiplet (m)1H
Tetrazole (–CH)8.27Singlet (s)1H
Data recorded in CDCl₃ at 400 MHz. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for the methyl carbon, the aromatic carbons, and the carbon atom within the tetrazole ring.

The spectrum shows a signal at approximately 21.3 ppm, corresponding to the methyl group's carbon. rsc.org The aromatic carbons appear in the typical downfield region, with signals recorded at 115.3, 119.4, 124.1, 129.2, and 140.0 ppm. rsc.org The carbon atom of the tetrazole ring is observed at a chemical shift of around 145.4 ppm. rsc.org Another signal at 149.2 ppm corresponds to the quaternary carbon on the phenyl ring to which the tetrazole is attached. rsc.org

Carbon Type Chemical Shift (δ) in ppm
Methyl (–CH₃)21.3
Aromatic (CH)115.3
Aromatic (CH)119.4
Aromatic (CH)124.1
Aromatic (CH)129.2
Aromatic (C-CH₃)140.0
Tetrazole (C)145.4
Aromatic (C-N)149.2
Data recorded in CDCl₃ at 100 MHz. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to definitively correlate proton signals with their directly attached carbon atoms. In an HSQC experiment for this compound, cross-peaks would appear, linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum. mdpi.com

For instance, a correlation peak would be observed between the proton signal at 2.34 ppm and the carbon signal at 21.3 ppm, confirming their assignment to the methyl group. Similarly, correlations would be seen between the aromatic proton signals (6.87-7.25 ppm) and their corresponding aromatic carbon signals, as well as between the tetrazole proton (8.27 ppm) and the tetrazole carbon (145.4 ppm). This technique provides unambiguous confirmation of the assignments made in the one-dimensional spectra.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands.

Key absorption peaks are observed at 1492 and 1484 cm⁻¹, which can be attributed to the C=C stretching vibrations within the aromatic ring. rsc.org Other significant bands appear in the fingerprint region, including those at 1377, 1225, 1187, 1177, 1175, 1166, and 1098 cm⁻¹. rsc.org These absorptions are characteristic of the phenyl and tetrazole ring structures, representing various stretching and bending vibrations, such as C-N and N=N stretching within the tetrazole ring. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while alkyl C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The molecular formula of this compound is C₈H₈N₄, corresponding to a molecular weight of 160.18 g/mol . rsc.org In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value of approximately 160. A key characteristic of the mass spectrometric behavior of tetrazoles is their fragmentation pathway. Upon ionization, tetrazole derivatives often undergo the elimination of a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). lifesciencesite.com These characteristic losses are valuable diagnostic tools for identifying the tetrazole moiety in a molecule.

X-ray Crystallography of this compound and Analogues

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be determined. nih.gov

While the specific crystal structure of this compound is not detailed in the provided context, analysis of analogous 1-aryl-tetrazole structures reveals common features. yu.edu.jo Typically, the tetrazole ring is found to be essentially planar. yu.edu.jo The phenyl ring is also planar, but it is often twisted out of the plane of the tetrazole ring, with dihedral angles varying depending on the substituents. yu.edu.jo

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The unit cell parameters are detailed in the table below.

Crystal Data
FormulaC₈H₈N₄
Molecular Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.8352 (13)
b (Å)5.7244 (6)
c (Å)14.4190 (19)
β (°)96.285 (12)
Volume (ų)806.92 (17)
Z4
Temperature (K)293
RadiationMo Kα
µ (mm⁻¹)0.09

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole reveals bond lengths and angles that are consistent with similar tetrazole derivatives. The bond distances within the tetrazole ring, specifically C1—N1 at 1.304 (4) Å and N2—N3 at 1.289 (4) Å, are indicative of double bond character. nih.gov The dihedral angle between the tetrazole and benzene rings is a significant feature of the molecule's conformation.

Selected Bond Lengths (Å)
C1—N11.304 (4)
C1—N41.326 (3)
N1—N21.343 (3)
N2—N31.289 (4)
N3—N41.369 (3)
C2—C71.381 (4)
C5—C81.504 (4)
Selected Bond Angles (°)
N4—C1—N1109.9 (2)
C1—N1—N2105.8 (2)
N3—N2—N1111.4 (2)
N2—N3—N4104.9 (2)
C1—N4—N3107.9 (2)

Planarity and Conformational Analysis of the Aryl-Tetrazole System

In 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole, both the tetrazole and benzene rings are individually planar. nih.govresearchgate.net The maximum deviation from the mean plane for the tetrazole ring is 0.006 (2) Å, and for the benzene ring, it is 0.011 (2) Å. nih.govresearchgate.net However, the two rings are not coplanar, with a dihedral angle of 21.6 (1)° between them. nih.govresearchgate.net The methyl carbon atom is nearly coplanar with the phenyl ring, deviating by only 0.014 (5) Å. nih.gov This twisted conformation of the aryl-tetrazole system is a common feature in such compounds.

Chemical Reactivity and Mechanistic Studies of 1 3 Methylphenyl Tetrazole

Tautomeric Equilibria and Aromaticity of the Tetrazole Ring

The stability and reactivity of tetrazole derivatives are intrinsically linked to the aromatic character of the five-membered ring and the potential for tautomerism. researchgate.netbohrium.com

For N-unsubstituted tetrazoles, a dynamic equilibrium exists between two primary tautomeric forms: the 1H- and 2H-tetrazoles. researchgate.netwikipedia.org These tautomers exhibit different chemical and physicochemical properties. researchgate.net The position of this equilibrium is significantly influenced by the physical state and the surrounding medium. nih.govuq.edu.au In the gas phase and non-polar solvents, the less polar 2H-tautomer is generally the more stable and predominant form. nih.govuq.edu.aunih.gov Conversely, in condensed media such as in solution or the solid crystalline state, the more polar 1H-tautomer is typically favored. nih.govnih.gov

While 1-(3-Methylphenyl)tetrazole is an N-substituted tetrazole and does not exhibit the same prototropic tautomerism as its C-substituted counterparts, the underlying principles of 1H and 2H isomer stability are crucial. When synthesizing substituted tetrazoles, mixtures of N1 and N2 isomers are often formed, and their relative stability is dictated by similar factors. The high aromaticity of the tetrazole ring, which contains 6 π-electrons, contributes significantly to the thermal and chemical stability of these isomers. bohrium.comwikipedia.org

Table 1: Factors Influencing Tautomeric Equilibrium in Tetrazoles
FactorInfluence on EquilibriumPredominant FormReferences
Physical State/SolventPolar environments stabilize the more polar tautomer.1H-Tautomer in polar solvents/solid state; 2H-Tautomer in gas phase/non-polar solvents. nih.govuq.edu.aunih.gov
Substituent ElectronicsElectron-donating or electron-withdrawing groups alter the electron density of the ring.Varies depending on the substituent's nature and position. researchgate.netnih.gov
AromaticityThe drive to maintain a stable 6 π-electron aromatic system influences which tautomer is favored.Both 1H and 2H tautomers are considered aromatic. bohrium.comwikipedia.orgijsr.net

The electronic nature of substituents on the tetrazole ring or on an attached aryl group can significantly impact the stability and, by extension, the tautomeric preferences in related systems. researchgate.netnih.gov Both the substituent itself and its position are critical factors affecting the ring's aromaticity. researchgate.net Electron-withdrawing groups tend to increase the aromaticity of the tetrazole ring, whereas electron-donating groups may weaken it. researchgate.net

Reaction Pathways and Transformation Mechanisms

The tetrazole moiety can participate in a range of chemical reactions, from substitutions on the core ring to transformations involving its derivatives.

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted tetrazole ring is generally difficult. The high nitrogen content makes the ring electron-rich and thus inherently resistant to attack by nucleophiles. libretexts.org However, similar to other aromatic systems, the tetrazole core can be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. libretexts.org

The generally accepted mechanism for SNAr on activated aromatic systems involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org For a reaction to occur on the tetrazole core of a compound like this compound, it would likely require the introduction of a good leaving group (e.g., a halogen) and potentially activating groups on the ring itself.

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govscience.gov

The tetrazole ring itself does not act as a Michael acceptor. However, derivatives of this compound can be designed to participate in Michael-type additions. For instance, if an α,β-unsaturated system were introduced as a substituent on either the phenyl ring or the tetrazole ring (at the C5 position), this derivative could act as a Michael acceptor. Furthermore, the tetrazole moiety can be part of a nucleophile. For example, 5-substituted tetrazoles can react with Schiff bases derived from α,β-acetylenic aldehydes, which involves the addition of the tetrazole at the triple bond. researchgate.net

Aryl tetrazoles exhibit rich and complex photochemical reactivity. nih.gov Upon UV irradiation, the most common transformation is the cleavage of the tetrazole ring, which often involves the extrusion of a molecule of dinitrogen (N₂). nih.govresearchgate.net This process leads to the formation of highly reactive intermediates.

The photolysis of 1-aryl tetrazoles can generate highly reactive nitrilimines, which can then undergo various subsequent reactions, including 1,3-dipolar cycloadditions. wikipedia.org The specific reaction pathway and the final photoproducts are highly dependent on the nature of the substituents on the aryl ring and the solvent used for the reaction. nih.govrsc.orgmdpi.com For example, the photolysis of phenyl (methyl-tetrazolyl) ketone is highly solvent-dependent; in hydrogen-donating solvents like 2-propanol, a ketyl radical is formed, while in a polar, non-H-atom donating solvent like acetonitrile, a zwitterionic diradical is generated. rsc.org The photochemistry of tetrazolones is also known to be influenced by the solvent, yielding different products in protic versus aprotic media. mdpi.comresearchgate.net

Table 2: General Photochemical Pathways for Aryl Tetrazoles
Reactant TypePrimary Photochemical StepReactive IntermediatePotential Final ProductsReferences
Unsubstituted Tetrazole (matrix-isolated)Ring cleavage with N₂ extrusionNitrilimineCyanamide, Carbodiimide nih.gov
1-Aryl TetrazolesRing cleavage with N₂ extrusionNitrilimineCycloaddition products, dimers wikipedia.org
Aryl Tetrazolyl KetonesExcited state formation, H-atom or electron transferTriplet excited state, ketyl radical, zwitterionic diradicalPinacols, adducts, dimers rsc.org
Substituted TetrazolonesRing cleavage with N₂ extrusionTriplet biradicalPyrimidinones (protic solvents), Isocyanates (aprotic solvents) mdpi.comresearchgate.net

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound, a process of significant interest in the study of high-energy materials and synthetic chemistry, is characterized by the cleavage of the tetrazole ring at elevated temperatures. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the thermal behavior of phenyl-substituted tetrazoles provides a well-established framework for understanding its decomposition pathways. The thermal fragmentation of these compounds is known to proceed through highly energetic, exothermic reactions.

Research into the thermal analysis of various phenyl tetrazoles indicates that the decomposition of the tetrazole ring typically occurs at temperatures between 190–240 °C. colab.wsgazi.edu.tr The primary decomposition products are molecular nitrogen (N₂) and the corresponding isonitrile. colab.wsresearchgate.net This decomposition is a common characteristic of 1-substituted tetrazoles.

The generally accepted mechanism for the thermal decomposition of 1-phenyl-1H-tetrazoles involves the initial cleavage of the N(2)-N(3) bond within the tetrazole ring. researchgate.net This is followed by the elimination of a molecule of dinitrogen, a highly stable and common leaving group in such reactions. The resulting intermediate then rearranges to form the isonitrile.

While the specific influence of the 3-methyl group on the decomposition temperature and reaction kinetics of this compound is not precisely documented in the available literature, it is understood that substituents on the phenyl ring can affect the thermal stability of the molecule. However, the fundamental decomposition pathway is expected to remain consistent with that of other 1-aryl-substituted tetrazoles.

The table below summarizes the expected primary products from the thermal decomposition of this compound based on the established pathways for analogous compounds.

ReactantPrimary Gaseous ProductPrimary Organic Product
This compoundNitrogen (N₂)3-Methylphenylisonitrile

It is important to note that under different conditions, such as in the presence of other reagents or under photolytic decomposition, alternative reaction pathways and products may be observed. However, for the direct thermal decomposition, the elimination of molecular nitrogen and the formation of an isonitrile are the predominant outcomes. researchgate.netscispace.com

Coordination Chemistry of 1 3 Methylphenyl Tetrazole As a Ligand

Ligand Design Principles for Tetrazole-Based Systems

The design of tetrazole-based ligands for coordination chemistry is guided by several key principles that leverage the inherent electronic and structural features of the tetrazole ring. The tetrazole moiety is a versatile building block, and its utility in forming stable complexes with a wide range of metal ions is a central theme in ligand design. unimi.it

One of the primary considerations in the design of tetrazole-based ligands is the nature of the substituent at the 1-position of the tetrazole ring. The electronic properties of this substituent can significantly influence the electron density on the nitrogen atoms of the tetrazole ring, thereby modulating the ligand's coordination strength and the stability of the resulting metal complex. For instance, electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity, which might be desirable in certain applications to fine-tune the electronic properties of the complex.

Another crucial aspect of ligand design is the potential for the tetrazole ring to act as a versatile coordinating agent through its multiple nitrogen atoms. The specific nitrogen atom involved in coordination (N1, N2, N3, or N4) can be influenced by the substituent at the 1-position and the reaction conditions. arkat-usa.org This versatility allows for the formation of a variety of coordination architectures, from simple mononuclear complexes to intricate polynuclear structures. arkat-usa.org

Furthermore, the design of polytetrazole ligands, where multiple tetrazole rings are incorporated into a single organic framework, has emerged as a powerful strategy for constructing coordination polymers and metal-organic frameworks (MOFs). unimi.it These ligands can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and luminescence. unimi.itarkat-usa.org The spatial arrangement and flexibility of the organic spacer connecting the tetrazole units are critical design elements that control the topology and properties of the resulting coordination polymers.

Coordination Modes of the Tetrazole Ring with Metal Centers

The tetrazole ring, including in analogues of 1-(3-methylphenyl)tetrazole, exhibits a rich variety of coordination modes when interacting with metal centers. This versatility is a cornerstone of its utility in coordination chemistry, allowing for the construction of diverse and functional metal-ligand assemblies. The coordination can occur through one or more of its four nitrogen atoms, leading to different binding motifs. arkat-usa.org

In its simplest form, a 1-substituted tetrazole can act as a monodentate ligand , coordinating to a metal center through one of its nitrogen atoms. For 1-substituted tetrazoles, the most basic nitrogen atom is typically N4, making it the preferred site for coordination. arkat-usa.org This mode of coordination is prevalent in the formation of simple metal complexes.

Beyond monodentate coordination, the tetrazole ring can also engage in multidentate binding , particularly in its deprotonated form (tetrazolate). The tetrazolate anion can chelate to a single metal center or bridge between multiple metal centers. Although this compound is a neutral ligand, understanding the behavior of related deprotonated tetrazoles provides insight into the potential reactivity under basic conditions or in in-situ deprotonation scenarios. The deprotonated tetrazole can coordinate through N1 and N2, N2 and N3, or N3 and N4, leading to the formation of stable chelate rings.

The following table summarizes the common coordination modes observed for tetrazole-based ligands:

Coordination ModeDescriptionCoordinating Atoms
MonodentateThe ligand binds to a single metal center through one nitrogen atom.N4 (most common for 1-substituted tetrazoles)
Bidentate ChelatingThe deprotonated ligand binds to a single metal center through two adjacent nitrogen atoms.N1 and N2, or N2 and N3, or N3 and N4
Bidentate BridgingThe ligand bridges two metal centers using two different nitrogen atoms.Various combinations of N1, N2, N3, N4
Tridentate BridgingThe ligand bridges three metal centers.Various combinations of N1, N2, N3, N4
Tetradentate BridgingThe ligand bridges four metal centers.N1, N2, N3, and N4

One of the most significant features of tetrazole-based ligands, including analogues of this compound, is their ability to act as bridging ligands, facilitating the formation of polynuclear complexes and coordination polymers. arkat-usa.org This bridging capability arises from the presence of multiple nitrogen atoms that can simultaneously coordinate to different metal ions.

For 1-substituted tetrazoles, the N4 atom is a common coordination site, and when combined with coordination through another nitrogen atom (often N2 or N3), it can effectively bridge two metal centers. This N2,N4- or N3,N4-bridging mode is frequently observed in the construction of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The specific nature of the resulting structure is influenced by factors such as the metal ion's coordination geometry, the counter-anion, and the steric bulk of the substituent on the tetrazole ring. arkat-usa.org

The formation of these extended structures is a key area of research, as it allows for the rational design of materials with tailored properties. The rigid and planar nature of the tetrazole ring, combined with the directional bonding to metal centers, provides a predictable means of controlling the architecture of the resulting polynuclear complexes.

Synthesis and Characterization of Metal Complexes Featuring this compound or Analogues

The synthesis of metal complexes with 1-substituted tetrazoles, which serves as a model for complexes with this compound, is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. arkat-usa.orgorientjchem.org The choice of solvent, temperature, and stoichiometry can influence the nature of the resulting complex, leading to the isolation of either discrete molecular complexes or extended coordination polymers. arkat-usa.org

A common synthetic route involves dissolving the 1-substituted tetrazole ligand in a solvent such as methanol, ethanol, or acetonitrile, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, perchlorates). arkat-usa.orgorientjchem.org The resulting complexes often precipitate from the solution and can be isolated by filtration. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by layering techniques.

Characterization of these complexes typically involves a combination of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the tetrazole ring upon complexation.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability of the complexes and to identify decomposition pathways.

For example, the reaction of 1-methyl-5H-tetrazole with various transition metal salts has been shown to yield a wide array of complexes with different structures and properties. rsc.org These studies demonstrate the feasibility of synthesizing coordination compounds with 1-substituted tetrazoles and provide a methodological framework that can be applied to this compound.

Electronic and Structural Properties of Coordination Compounds

The coordination of a 1-substituted tetrazole ligand to a metal center can have a pronounced effect on the conformation of the ligand, particularly the orientation of the substituent at the 1-position relative to the tetrazole ring. The steric and electronic interactions between the metal ion, the tetrazole ring, and the substituent can lead to specific rotational conformations being favored in the solid state.

Spectroscopic Analysis of Metal-Ligand Interactions

Unfortunately, a detailed search of the available scientific literature did not yield specific spectroscopic data (FT-IR, NMR, UV-Vis) for the coordination complexes of this compound. While spectroscopic studies have been conducted on various other tetrazole derivatives and their metal complexes, data specifically pertaining to the this compound ligand in a coordination context is not publicly available at this time.

General principles of spectroscopic analysis for analogous tetrazole-metal complexes can be described. For instance, in FT-IR spectroscopy, the coordination of a tetrazole ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the tetrazole ring. The stretching vibrations of the C=N and N=N bonds within the ring are particularly sensitive to coordination. A shift to lower or higher wavenumbers can indicate the involvement of specific nitrogen atoms in the coordination sphere.

Similarly, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of metal-tetrazole complexes in solution. Upon coordination, the chemical shifts of the protons and carbons on the tetrazole and the methylphenyl substituent would be expected to change. The magnitude and direction of these shifts can provide information about the electron density distribution within the complex and the proximity of the ligand to the metal center.

UV-Vis spectroscopy can be employed to study the electronic transitions within the metal complexes. The coordination of the this compound ligand can influence the d-d transitions of the metal center and give rise to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand interaction.

While these general principles are well-established for the spectroscopic analysis of metal-tetrazole complexes, the absence of specific experimental data for this compound precludes a detailed discussion and the presentation of data tables for this particular compound. Further experimental research is required to fully characterize the spectroscopic properties of its coordination compounds.

Supramolecular Chemistry and Self Assembly of Aryl Tetrazoles

Design Principles for Supramolecular Architectures Incorporating Tetrazoles

The design of supramolecular architectures using aryl tetrazoles is guided by the predictable and directional nature of the non-covalent interactions they can form. The tetrazole moiety is a particularly effective building block due to its capacity to act as both a hydrogen bond donor and acceptor, as well as its involvement in other significant intermolecular forces.

Key design principles include:

Molecular Recognition: The specific geometry and electronic properties of the tetrazole and methylphenyl groups allow for selective interactions with other molecules, a foundational concept for self-assembly.

Hierarchical Assembly: Complex and functional supramolecular structures can be constructed in a stepwise manner, where initial interactions lead to the formation of simple motifs that subsequently organize into more elaborate architectures. researchgate.net

Functional Group Integration: The aryl nitrile group, a precursor to the tetrazole ring, can serve a dual role in solid-state reactions, acting as both a hydrogen-bond acceptor and a modifiable functional group for rapid diversification of the final product. nih.gov This principle allows for post-synthesis modification, expanding the potential applications of the resulting supramolecular structures. nih.gov

The 1H-tetrazole ring, in particular, is a bioisosteric replacement for carboxylic acids in medicinal chemistry, sharing similar physical properties such as pKa values and the ability to act as both hydrogen bond donors and acceptors. d-nb.info This mimicry is a crucial design element when developing tetrazole-based materials for biological applications.

Role of Intermolecular Interactions in Solid-State Packing

The arrangement of 1-(3-Methylphenyl)tetrazole molecules in the solid state is a direct consequence of a delicate balance of various intermolecular interactions. nih.gov These forces determine the crystal packing, which in turn influences the material's physical properties.

Hydrogen bonds are among the most critical interactions governing the structure of aryl tetrazoles. The tetrazole ring contains both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the sp2-hybridized nitrogen atoms). This duality allows for the formation of robust and directional hydrogen-bonding networks that are central to their crystal engineering.

In the solid state, 5-substituted-1H-tetrazoles frequently form infinite one-dimensional chains through N—H···N hydrogen bonds. researchgate.net For instance, in the crystal structure of 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, molecules are linked into chains via these specific hydrogen bonds. researchgate.net The presence of amino groups can introduce additional complexity, leading to the formation of rich intermolecular hydrogen bond networks. mdpi.com The analysis of these networks is essential for understanding and predicting the supramolecular structures of compounds like this compound.

Interaction TypeDonorAcceptorTypical Resulting Motif
N-H···N Tetrazole N-HTetrazole sp² NDimers, Chains, Sheets
C-H···N Phenyl C-HTetrazole sp² NExtended Networks
C-H···π Phenyl C-HPhenyl RingLayered Structures

This table presents common hydrogen bonding interactions observed in aryl tetrazole derivatives.

Aromatic rings, such as the phenyl and tetrazole moieties in this compound, can interact through π-stacking. These interactions, arising from the alignment of π-orbitals, play a significant role in the stabilization of the crystal lattice. The nature of these interactions can vary, including face-to-face or parallel-displaced arrangements. nih.gov

In many aryl tetrazole structures, π-π stacking interactions work in concert with hydrogen bonding to build the final three-dimensional architecture. For example, chains formed by N—H···N hydrogen bonds can be further linked by π–π interactions between adjacent tetrazole rings, creating a more complex and stable structure. researchgate.net Theoretical studies have shown that substituents on the phenyl ring can enhance these π-stacking interactions, with both electron-donating and electron-withdrawing groups contributing to the stability of the stacked complexes. nih.gov The methyl group in this compound is expected to influence the nature and strength of these π-stacking arrangements.

Formation of Coordination Polymers and Extended Structures

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. The deprotonated tetrazolate anion can bind to metal centers through one or more of its four nitrogen atoms, acting as a versatile linker to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.netunimi.it The coordination mode of the tetrazole can vary, leading to a diversity of structural topologies. rsc.org

The reaction of tetrazole-containing ligands with metal salts can yield extended structures with dimensionalities ranging from 1D chains to 3D frameworks. unimi.itdigitellinc.com For example, the interaction of a cobalt salt with a phenyl-ditetrazole ligand resulted in a 3D supramolecular network assembled through a combination of coordination bonds, hydrogen bonding, and stacking interactions. nih.govresearchgate.net The specific structure is influenced by factors such as the metal ion's coordination geometry, the ligand's structure, and the reaction conditions. nih.gov

Functional Supramolecular Assemblies

The self-assembly of aryl tetrazoles can lead to the formation of materials with specific functions. The ability to control the arrangement of molecules at the supramolecular level allows for the tuning of properties for applications in various fields.

Light-driven chemistry involving tetrazoles has been used to stabilize self-assembled nano-objects. For instance, triblock copolymers containing a UV-light reactive diaryl tetrazole have been prepared via polymerization-induced self-assembly (PISA), forming nano-objects like spheres and vesicles that can be stabilized by photo-crosslinking. rsc.org Furthermore, the integration of aryl nitriles into solid-state reactions, which can be converted to tetrazoles, opens pathways to modify crystalline products for rapid functional diversification. nih.gov These approaches highlight the potential for creating functional materials, where the supramolecular assembly of tetrazole-containing compounds is a key feature.

Computational and Theoretical Investigations of 1 3 Methylphenyl Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding detailed information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aromatic heterocycles like 1-(3-Methylphenyl)tetrazole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine the optimized molecular geometry and electronic properties. researchgate.net

These studies provide precise data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The analysis of the electronic structure reveals the distribution of electron density across the molecule. For substituted phenyltetrazoles, the electronic density of the highest occupied molecular orbital (HOMO) is often distributed across the entire molecule, indicating significant electronic conjugation between the phenyl and tetrazole rings. researchgate.net This delocalization is crucial for understanding the molecule's stability and reactivity. Theoretical calculations for related tetrazole derivatives have shown good agreement between computed structural parameters and experimental data obtained from X-ray diffraction, validating the accuracy of the DFT approach. asianpubs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. edu.krd The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity and lower stability. wikipedia.org

While specific computational data for this compound is not available, calculations on the closely related isomer, 5-(4-Methylphenyl)-1H-tetrazole, provide valuable comparative insights. researchgate.net DFT calculations are used to determine the energies of these orbitals.

Table 1: Calculated Frontier Orbital Energies and Quantum Chemical Descriptors for 5-(4-Methylphenyl)-1H-tetrazole (as an analogue for this compound)
ParameterSymbolValue (eV)
Energy of Highest Occupied Molecular OrbitalEHOMO-9.613
Energy of Lowest Unoccupied Molecular OrbitalELUMO-0.999
HOMO-LUMO Energy GapΔE8.614
Electronegativityχ5.306
Absolute Hardnessη4.307

Data sourced from a DFT study on 5-(4-R-Phenyl)-1H-tetrazole derivatives, where R=CH3. researchgate.net These values serve as an estimate for the subject compound.

The analysis of HOMO and LUMO electron density distributions shows where the molecule is most likely to participate in electron-donating and electron-accepting interactions, respectively.

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

For a molecule like this compound, the MEP analysis would reveal specific charge localizations:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In tetrazole derivatives, the most negative potentials are typically located around the nitrogen atoms of the tetrazole ring due to their high electronegativity and the presence of lone pair electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms of the phenyl ring and the methyl group. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. Theoretical studies on tetrazole reactions, such as thermal decomposition or cycloadditions, utilize DFT and more advanced methods like MS-CASPT2 to model reaction pathways. nih.govrsc.org

This type of investigation involves:

Identifying Intermediates and Transition States: Calculations can identify the structures of short-lived intermediates and the transition states that connect reactants, intermediates, and products.

Calculating Activation Energies: By determining the energy of the transition states relative to the reactants, the activation energy (energy barrier) for a reaction can be calculated. This helps predict the feasibility and rate of a chemical process. rsc.org

Modeling Reaction Pathways: The entire reaction coordinate can be mapped to provide a detailed energy profile, illustrating the energy changes that occur as the reaction progresses.

For instance, theoretical studies on the decomposition of substituted tetrazoles have revealed reaction pathways involving the elimination of molecular nitrogen (N₂) and the formation of nitrile imine intermediates, with calculated energy barriers providing insight into the reaction kinetics. rsc.org Such computational approaches could be applied to this compound to predict its behavior in various chemical transformations.

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulations are used to study how a molecule interacts with its environment, such as with other molecules or a biological macromolecule.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to another to form a stable complex. chemrevlett.com In the context of this compound, docking studies are used to understand the specific non-covalent interactions it can form within a defined binding site, such as the active site of a protein.

The interaction mechanisms for this compound can be broken down by its constituent parts:

Tetrazole Ring: The four nitrogen atoms of the tetrazole ring are rich in electron density and can act as effective hydrogen bond acceptors, forming interactions with hydrogen-bond-donating amino acid residues (e.g., Serine, Threonine) in a binding pocket. nih.gov The ring itself is aromatic and can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

3-Methylphenyl (m-tolyl) Group: This part of the molecule is largely nonpolar and contributes to the binding through hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine). The phenyl ring can also engage in π-π stacking or π-cation interactions.

Docking simulations calculate a binding energy score that reflects the strength of these combined interactions, providing a theoretical basis for the molecule's binding affinity and specificity. ajgreenchem.com

Charge Density Analysis

The distribution of electron density within a molecule is a fundamental property that governs its chemical reactivity, intermolecular interactions, and physical characteristics. Computational and theoretical investigations into the charge density of this compound provide critical insights into the electronic nature of both the tetrazole and the methylphenyl moieties. Methodologies such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed to quantify the partial atomic charges, offering a detailed picture of the electron distribution across the molecular framework. researchgate.netuni-muenchen.de

In the absence of direct experimental data for this compound, theoretical calculations serve as a powerful tool. These calculations are typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-31G(d,p) basis set, which has been shown to provide reliable results for similar phenyltetrazole derivatives. researchgate.net The analysis of the resulting wavefunction allows for the assignment of partial charges to each atom, revealing sites that are electron-rich (nucleophilic) or electron-deficient (electrophilic).

Mulliken Atomic Charges

Mulliken population analysis is a method used to estimate partial atomic charges by dividing the electrons of a chemical bond between the two participating atoms. researchgate.net While known to be sensitive to the choice of basis set, it provides a valuable qualitative understanding of charge distribution. arxiv.org In molecules similar to this compound, the nitrogen atoms of the tetrazole ring consistently exhibit negative Mulliken charges, indicating they are centers of high electron density. researchgate.netirjweb.com Conversely, the carbon atom within the tetrazole ring typically shows a positive charge. The nitrogen atom to which the phenyl ring is attached is also found to be a site of negative charge. inorgchemres.org

The atoms of the phenyl ring will have varied charges. The carbon atom bonded to the tetrazole ring is expected to be electropositive due to the electron-withdrawing nature of the heterocycle. The methyl group, being electron-donating, will slightly increase the electron density on the phenyl ring, particularly at the ortho and para positions relative to itself, though its meta-positioning relative to the tetrazole ring results in a more complex pattern of charge distribution. Hydrogen atoms are generally found to carry small positive charges. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution by localizing the molecular wavefunction into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This method often gives a more stable and reliable representation of atomic charges compared to Mulliken analysis.

The following table provides an illustrative summary of the expected charge distribution on the key atoms of this compound based on findings from computational studies on analogous compounds.

Atom/GroupExpected Partial ChargeReasoning
Tetrazole Ring Nitrogens (N1, N2, N3, N4)NegativeHigh electronegativity and presence of lone pairs. researchgate.netinorgchemres.org
Tetrazole Ring Carbon (C5)PositiveBonded to electronegative nitrogen atoms.
Phenyl Ring Carbon (bonded to Tetrazole)Slightly PositiveElectron-withdrawing effect of the tetrazole ring. researchgate.net
Phenyl Ring Carbons (general)Variable (Slightly Negative/Positive)Influence of both the electron-withdrawing tetrazole and electron-donating methyl group.
Methyl Group CarbonSlightly NegativeLower electronegativity compared to the attached phenyl carbon.
Hydrogen AtomsPositiveLower electronegativity compared to carbon and nitrogen. researchgate.net

Applications of Aryl Tetrazoles in Catalysis and Materials Science Excluding Energetic Materials

Aryl Tetrazoles as Organocatalysts or Ligands in Catalytic Systems

Aryl tetrazoles have emerged as versatile components in the field of catalysis, serving both as organocatalysts and as ligands for metal-based catalytic systems. The tetrazole ring, with its four nitrogen atoms, possesses a high degree of n-electron density and multiple coordination sites, making it an effective ligand for a variety of metal centers. This coordination ability is crucial in modifying the reactivity and selectivity of metal catalysts. nih.gov

In the realm of organocatalysis, chiral tetrazoles have been successfully employed in asymmetric synthesis. lifechemicals.commdpi.com For instance, proline derivatives bearing a tetrazole moiety have been used to catalyze nucleophilic additions and substitutions. nih.gov The tetrazole group can act as a more soluble and sometimes more acidic bioisostere of the carboxylic acid function in traditional organocatalysts like proline. nih.gov While direct studies on the catalytic activity of 1-(3-Methylphenyl)tetrazole are not prevalent, its structure suggests potential as a ligand. The nitrogen atoms of the tetrazole ring can coordinate with metal ions, and the 3-methylphenyl group can influence the steric and electronic environment of the catalytic center, potentially impacting the efficiency and selectivity of catalytic reactions. rsc.orgarkat-usa.org

Integration of Aryl Tetrazoles in Advanced Functional Materials

The high nitrogen content and thermal stability of the tetrazole ring make aryl tetrazoles attractive building blocks for advanced functional materials, excluding their well-known use in energetic materials.

Non-Explosive Nitrogen-Rich Materials

Tetrazole-based compounds are integral to the development of nitrogen-rich materials. rsc.orgnih.gov These materials are of interest for applications where a high nitrogen content is desirable for reasons other than explosive properties, such as in the synthesis of polymers with specific thermal or binding properties. The incorporation of tetrazole moieties into polymer backbones can enhance their thermal stability and create materials with a high density of nitrogen atoms, which can be useful for creating specific porous frameworks. lifechemicals.com

Gas Generator Components (Academic chemical studies on gas generation, not practical devices)

In academic research, tetrazoles are studied as components of gas-generating compositions due to their high nitrogen content, which allows them to produce a large volume of nitrogen gas upon decomposition. nih.gov Anhydrous tetrazole compositions are noted for their stability and their ability to combust to produce substantial volumes of non-toxic gas, which is a significant advantage in this field of study. google.com The decomposition of tetrazole derivatives is a source of chemical energy and gaseous products, primarily molecular nitrogen. researchgate.net While practical applications in devices are excluded from this discussion, the fundamental chemistry of gas generation from compounds like this compound is a subject of academic interest.

Precursors for Chemical Intermediates

Aryl tetrazoles can serve as precursors for various chemical intermediates. The synthesis of 5-substituted 1H-tetrazoles, which are tautomers of 1-substituted tetrazoles, often starts from nitriles. nih.gov For example, 5-(3-methylphenyl)-1H-tetrazole can be synthesized from m-tolunitrile. chemicalbook.com These tetrazole derivatives can then be used in subsequent reactions to build more complex molecules. The tetrazole ring can be a stable protecting group or a reactive moiety, depending on the reaction conditions.

Bioisosteric Relationships and Structural Mimicry (Focus on chemical/structural similarity, not biological outcomes)

One of the most significant roles of the tetrazole group in chemistry is its function as a bioisostere of the carboxylic acid group. bohrium.comresearchgate.netnih.gov This bioisosteric relationship is based on the similar physicochemical properties of the two functional groups.

The tetrazole ring is structurally and electronically similar to a carboxylic acid. researchgate.net Both groups are acidic, with pKa values that are comparable, and both can exist as planar, delocalized anionic systems at physiological pH. mdpi.com This similarity in electronic and spatial properties allows the tetrazole group to mimic the carboxylic acid group in its interactions with other molecules, such as in coordination complexes or as a directing group in synthesis. The replacement of a carboxylic acid with a tetrazole can also impart greater metabolic stability and lipophilicity to a molecule. bohrium.commdpi.com

The table below illustrates the comparison of key physicochemical properties between the tetrazole and carboxylic acid functional groups, which underpins their bioisosteric relationship.

PropertyTetrazoleCarboxylic Acid
Acidity (pKa) ~4.5 - 4.9~4.2 - 4.4
Geometry Planar, aromatic ringPlanar
Hydrogen Bonding Can act as both H-bond donor (N-H) and acceptor (N atoms)Can act as both H-bond donor (O-H) and acceptor (C=O)
Anion Structure Delocalized negative charge over the five-membered ringDelocalized negative charge over the two oxygen atoms

This structural and electronic mimicry is a fundamental concept that can be applied to the design of molecules like this compound, where the tetrazole moiety can be envisioned as a substitute for a carboxylic acid group on a phenyl ring.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(3-Methylphenyl)tetrazole

Academic research specifically focused on this compound is limited when compared to the broader class of aryl tetrazoles. The existing literature provides foundational data primarily centered on its synthesis and structural characterization. Studies on related isomers, such as 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole, have detailed their molecular geometry, including the planarity of the tetrazole and benzene rings and the dihedral angle between them. nih.gov For these types of compounds, bond length and angle analyses have confirmed the double-bond character within the tetrazole ring. nih.gov

However, comprehensive investigations into the specific biological activities, reaction kinetics, or advanced material applications of this compound are not extensively documented in peer-reviewed literature. Its primary role has been as a structural motif within larger, more complex molecules being investigated for broader applications, rather than as a standalone subject of intensive study. The synthesis is typically achieved through established methods for 1,5-disubstituted tetrazoles, often involving a [3+2] cycloaddition between an organic azide (B81097) and a nitrile, a cornerstone reaction in tetrazole chemistry. nih.govthieme-connect.com

Emerging Trends in Aryl Tetrazole Research

The field of aryl tetrazole chemistry is dynamic, with several key trends shaping its current trajectory. These compounds are increasingly recognized for their versatile applications, extending far beyond their initial use as simple heterocyclic structures.

Medicinal Chemistry : The most significant trend remains the use of the tetrazole ring as a bioisosteric replacement for the carboxylic acid group in drug design. thieme-connect.comresearchgate.net This substitution can enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic profiles. beilstein-journals.orgmdpi.com Aryl tetrazoles are integral components of numerous FDA-approved drugs for treating a range of conditions, including hypertension and bacterial infections. lifechemicals.comresearchgate.net

Green Synthesis : There is a strong push towards developing more efficient, atom-economical, and environmentally benign synthetic methods. dntb.gov.ua This includes the use of heterogeneous catalysts, nanocatalysts, and microwave-assisted synthesis to reduce reaction times and avoid the use of hazardous reagents like hydrazoic acid. thieme-connect.com Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are also gaining prominence for their ability to generate complex, drug-like molecules with tetrazole scaffolds in a single step. nih.govbeilstein-journals.orgresearchgate.net

Materials Science : The high nitrogen content of the tetrazole ring makes it a valuable component in energetic materials, where it can serve as an environmentally benign gas generator. nih.gov Furthermore, aryl tetrazoles are being explored as versatile ligands in coordination chemistry for the construction of metal-organic frameworks (MOFs). lifechemicals.com These MOFs have potential applications in gas storage and separation. lifechemicals.com

Analytical Chemistry : A novel application has emerged in chromatography, where phenyl-tetrazole functional groups have been bonded to silica (B1680970) to create new stationary phases for reversed-phase liquid chromatography (RPLC). nih.gov These materials exhibit unique selectivity compared to traditional C18 columns, offering new possibilities for separating complex mixtures. nih.gov

Table 1: Key Research Trends and Applications of Aryl Tetrazoles

Research Area Emerging Trend Specific Application Examples
Medicinal Chemistry Bioisosteric Replacement Antihypertensive drugs (e.g., Losartan), Antibacterials, Anticancer agents. thieme-connect.comlifechemicals.comresearchgate.net
Chemical Synthesis Green & Efficient Methods Multicomponent reactions (Ugi, Passerini), Nanoparticle catalysis, Microwave-assisted synthesis. nih.govthieme-connect.comresearchgate.net
Materials Science High-Nitrogen Content Materials Gas generators for automotive airbags, components for propellants. nih.gov
Coordination Chemistry Ligands for Functional Materials Development of Metal-Organic Frameworks (MOFs) for CO2 capture and storage. lifechemicals.com
Analytical Chemistry Novel Separation Media Phenyl-tetrazole bonded stationary phases for specialized liquid chromatography. nih.gov

Prospective Areas for Further Academic Inquiry on this compound

Given the limited specific research on this compound, several avenues for future investigation are apparent, particularly in light of the broader trends in aryl tetrazole chemistry.

Systematic Biological Screening : A comprehensive evaluation of this compound's biological activity is a logical next step. Drawing from the established pharmacological importance of the aryl tetrazole scaffold, it should be screened against a diverse panel of targets, including bacterial and fungal strains, various cancer cell lines, and viral enzymes. researchgate.netnih.govresearchgate.netnih.gov

Exploration in Materials Science : The compound's potential as a ligand for novel MOFs has not been explored. Synthesis and characterization of coordination polymers with various metal centers could reveal interesting structural motifs and properties relevant to gas storage or catalysis. Its energetic properties could also be calculated and compared to other tetrazoles used in high-energy materials. lifechemicals.com

Comparative Isomer Study : A detailed academic study comparing the physicochemical and biological properties of 1-(2-Methylphenyl)tetrazole, this compound, and 1-(4-Methylphenyl)tetrazole would be highly valuable. Such research would elucidate how the position of the methyl group on the phenyl ring influences crystal packing, electronic properties, solubility, metabolic stability, and ultimately, biological function. This could provide crucial data for the rational design of future drug candidates.

Application of Modern Synthetic Methodologies : Applying emerging synthetic techniques, such as flow chemistry or multicomponent reactions, to produce this compound and its derivatives could lead to the development of more efficient and scalable synthesis routes. beilstein-journals.orgresearchgate.net This would facilitate broader access to the compound for further research and development.

Q & A

Q. Critical Considerations :

  • Purity control via column chromatography or recrystallization.
  • Reaction yields vary (29–55%) depending on substituent steric effects and catalyst efficiency .

Basic: How is this compound characterized structurally?

Methodological Answer:
Characterization involves a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylphenyl group at N1). 2D-NMR (COSY, NOESY) resolves tautomerism between 1H- and 2H-tetrazole forms .
  • IR Spectroscopy : Confirms tetrazole ring vibrations (~1,550 cm⁻¹ for C=N stretching) and methyl group signals (~2,960 cm⁻¹) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 175.08 for C₈H₈N₄).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced: How can researchers optimize reaction yields for this compound derivatives?

Methodological Answer:
Yield optimization requires systematic parameter adjustments:

  • Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 improve thiourea coupling efficiency to ~80% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition rates vs. non-polar alternatives.
  • Temperature Control : Exothermic reactions (e.g., diazonium coupling) require strict cooling (0–5°C) to avoid byproducts .
  • Protecting Groups : Use of Boc or acetyl groups prevents unwanted side reactions during multi-step syntheses .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 29% vs. 55% for similar procedures) may arise from differences in reagent purity, solvent drying, or stirring efficiency. Cross-validation via TLC/HPLC monitoring is recommended .

Advanced: What strategies resolve tautomeric ambiguity in this compound?

Methodological Answer:
The 1H- and 2H-tetrazole tautomers coexist in solution, complicating structural assignments. Resolution strategies include:

  • 2D-NMR Experiments : NOESY correlations differentiate between N1- and N2-substituted forms by analyzing spatial proximity of methylphenyl protons to tetrazole protons .
  • Computational Modeling : DFT calculations predict thermodynamic stability of tautomers (e.g., 1H-form is typically favored by ~2–3 kcal/mol).
  • Crystallography : Solid-state structures definitively assign substitution patterns .

Advanced: How to design pharmacological studies for this compound analogs?

Methodological Answer:
For bioactive derivative development:

  • Structural Analog Libraries : Synthesize variants with halogen substitutions (e.g., 4-Cl, 3-F) or sulfonamide extensions to modulate lipophilicity and target binding .
  • In Vitro Assays :
    • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or angiotensin receptors, using fluorogenic substrates.
    • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus or E. coli .
  • ADME Profiling : Assess metabolic stability via liver microsome incubations and plasma protein binding assays .

Contradiction Mitigation :
Divergent bioactivity results may arise from assay conditions (e.g., pH, serum content). Replicate studies under standardized protocols (e.g., CLSI guidelines) are critical .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

  • Stability : Hydrolytically stable under acidic conditions but prone to oxidation in air. Store under inert gas (N₂/Ar) at –20°C.
  • Degradation Analysis : Monitor via HPLC for peroxide formation or tetrazole ring cleavage over time .

Advanced: How to address regioselectivity challenges in N-alkylation of tetrazoles?

Methodological Answer:
N1 vs. N2 alkylation selectivity depends on:

  • Base Strength : Strong bases (NaH) favor N2-alkylation, while weak bases (K₂CO₃) promote N1 selectivity .
  • Electrophile Design : Bulky alkyl halides (e.g., benzyl bromide) preferentially react at less sterically hindered N1 .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time and side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.